molecular formula C6H12Br2 B106768 3,4-Dibromohexane CAS No. 16230-28-7

3,4-Dibromohexane

Cat. No. B106768
CAS RN: 16230-28-7
M. Wt: 243.97 g/mol
InChI Key: VCQBYNRFLHNSKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with dibromo functionalities is a common theme in the provided papers. For instance, the synthesis of cis-3,4-dibromopyrrolidine is reported, highlighting a method that could potentially be adapted for the synthesis of 3,4-dibromohexane . Similarly, the synthesis of 3,4′-dibromo-2,2′-bithiophene through metal-catalyzed cross-coupling is described, which suggests a possible synthetic route for dibromohexane involving halogenated intermediates .

Molecular Structure Analysis

The molecular structure of dibromo compounds is characterized using various techniques such as X-ray crystallography. For example, the crystal and molecular structure of 2,4-dibromo-3,7-dicyanosemibullvalene is determined, providing insights into the steric and electronic effects of dibromo substituents on molecular conformation . This information can be extrapolated to understand the molecular structure of 3,4-dibromohexane.

Chemical Reactions Analysis

The reactivity of dibromo compounds is explored in several studies. The irradiation of 3,5-dibromo-2,6-dimethylhepta-2,5-dien-4-one leads to the formation of various products, indicating that dibromo compounds can undergo photochemical reactions . This suggests that 3,4-dibromohexane may also participate in similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of dibromo compounds are investigated through techniques such as thermogravimetric analysis and spectroscopy. The study on 3,4-diacetylhexane-2,5-dione provides thermal properties that could be relevant to understanding the stability and decomposition of 3,4-dibromohexane . Additionally, the identification and structure of a highly delocalized triplet carbene derived from a dibromo precursor indicate the potential for unique chemical behavior in dibromo compounds .

Scientific Research Applications

Electrochemical Reduction Studies

3,4-Dibromohexane has been studied for its electrochemical reduction properties. Research by Brown, Middleton, and Threlfall (1984) demonstrated that electrochemical reductions of 3,4-dibromohexane can be carried out on various cathodes in different solvent systems. Their study provided insights into the reduction potentials and product distributions, highlighting how the cis/trans ratios of the products varied with electrode potential in most cases (Brown et al., 1984).

Chromatographic Studies

Houche, Moreau, Longeray, and Dreux (1974) explored the separation of enantiomers of 3,4-dibromohexane using gas chromatography with chiral phases. Their findings were crucial in understanding the optical activities of the compounds during the chromatographic process and differentiating threo and meso isomers of 3,4-dibromohexane (Houche et al., 1974).

Conformational Analysis

Crowder (1983) conducted a study on the conformational analysis of 2,5-dibromohexane, closely related to 3,4-dibromohexane. The research involved IR spectra and Raman spectra analysis to understand the conformational behaviors of the compound (Crowder, 1983).

Liquid Crystalline Behavior and Fluorescent Properties

Research into the fluorescent property and liquid crystalline behavior of compounds involving 3,4-dibromohexane derivatives has been conducted. For example, Linbo Gong and colleagues (2007) studied the reaction of 4′-hydroxy-4-methyl azobenzene and 1,6-dibromohexane, leading to compounds with enhanced fluorescence intensity and liquid crystalline behavior (Linbo et al., 2007).

Biomedical Applications

Zelzer et al. (2008) investigated the application of surface chemical gradients formed from plasma polymers, including plasma polymerized hexane (ppHex), for studying mammalian cell interactions with synthetic surfaces. This research has implications for tissue engineering and biomedical applications (Zelzer et al., 2008).

Material Science Research

In the field of material science, Stanger, Ashkenazi, Boese, Bläser, and Stellberg (1997) utilized hexakis(dibromomethyl)benzene, a compound related to 3,4-dibromohexane, in their research on nickel-mediated syntheses and crystal structures of hexabromotricyclobutabenzene and hexabromohexaradialene (Stanger et al., 1997).

Safety And Hazards

3,4-Dibromohexane may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

3,4-dibromohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Br2/c1-3-5(7)6(8)4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQBYNRFLHNSKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(CC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407767
Record name 3,4-Dibromohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromohexane

CAS RN

89583-12-0, 16230-28-7
Record name 3,4-Dibromohexane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dibromohexane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dibromohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
GA Crowder - Journal of molecular structure, 1985 - Elsevier
Liquid and solid-state infrared and liquid-state Raman spectra were obtained for meso-3.4-dibromohexane and meso-2,3,4,5-tetrahromohexane. The spectra show the dibromohexane …
Number of citations: 2 www.sciencedirect.com
HN MILLER, KW GREENLEE… - The Journal of …, 1954 - ACS Publications
Pure dialkylacetylenes have not hitherto been prepared by the obvious method of dehydrohalogenating vicinal dibromides, because the dehydrohalogenating agents commonly used …
Number of citations: 16 pubs.acs.org
J Stokr, D Doskocilova, S Sykora, HH Hörhold… - Collection of …, 1969 - ebyte.it
Infrared and NMR spectra of the stereoisomers of 2, 3-dichloro-and 2, 3-dibromobutane, and of 3, 4-dichloro-and 3, 4-dibromohexane have been measured in a broad temperature …
Number of citations: 8 ebyte.it
OR Brown, PH Middleton, TL Threlfall - Journal of the Chemical …, 1984 - pubs.rsc.org
Electrochemical reductions of both meso- and DL-isomers of 3,4-dibromohexane and 2,5-dimethyl-3,4-dibromohexane have been carried out on various cathodes in ammonia and in …
Number of citations: 18 pubs.rsc.org
FL Bayer, PC Goodley, M Gordon - Journal of Chromatographic …, 1973 - academic.oup.com
Rapid GC separation has been achieved for the diastereomeric isomers: meso- and dl-2,3-dichlorobutane, meso- and dl-2,3-dibromobutane, erythro- and threo-2,3-dichloropentane, …
Number of citations: 3 academic.oup.com
PA Wegner, MS Delaney - Inorganic Chemistry, 1976 - ACS Publications
Tetrahydrofuran solutions of the C3H5Fe (CO) 2P (C6H5) 3 radical and the CaHsFeCCOhPCCeHsls" anion were generated from T/LCsHsFefCOhPlCsHslsBr using zinc dust …
Number of citations: 12 pubs.acs.org
HJ Lucas, CW Gould Jr - Journal of the American Chemical …, 1942 - ACS Publications
The success in partially resolving dl-threo-3-chloro-2-butanol by means of brucine1 suggested the use of this base for establishing the configurations of diastereomeric halogen …
Number of citations: 15 pubs.acs.org
WE Truce, JJ Breiter - Journal of the American Chemical Society, 1962 - ACS Publications
As part of our study on the reductive cleavage of sulfides and sulfones, 4 it appeared ofinterest to study the stereochemistry of the cleavage of vinylic sulfides. Since Boord5 had reported …
Number of citations: 24 pubs.acs.org
J Houche, M Moreau, R Longeray, J Dreux - Chromatographia, 1974 - Springer
Separation of enantiomers by gas chromatography with chiral phases of general purpose is studied, in the presence or absence of an electric field. Although peaks are not split, …
Number of citations: 0 link.springer.com
IA Tutorskii, LV Sokolova, BA Dogadkin - Polymer Science USSR, 1973 - Elsevier
An IR spectroscopic study was made of the structure of bromination products of cis- and trans-rmpolyisoprenes in various solvents. It was that during bromination of trans-…
Number of citations: 1 www.sciencedirect.com

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